Icosabutate is a structurally engineered derivative of eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid. [] It is classified as a structurally engineered fatty acid (SEFA) and is being investigated for its potential therapeutic benefits in addressing metabolic and inflammatory disorders, particularly nonalcoholic steatohepatitis (NASH). [] Icosabutate exhibits a distinct pharmacological profile compared to unmodified long-chain fatty acids, displaying enhanced pharmacodynamic effects. []
While the provided abstracts do not delve into the specific details of Icosabutate's molecular structure, they highlight that it is a structurally modified form of eicosapentaenoic acid (EPA). [, ] These modifications are designed to optimize its absorption, distribution, and metabolism, specifically targeting the liver. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2